Terbium(3+) perchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

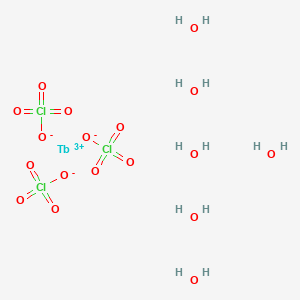

Terbium(3+) perchlorate is an inorganic compound with the chemical formula Tb(ClO₄)₃. It is a salt of terbium in the +3 oxidation state and is known for its light pink crystalline appearance in its hexahydrate form . This compound is soluble in water and is often used as a starting material for forming terbium(3+) complexes due to the non-coordinating nature of perchlorate anions .

準備方法

Synthetic Routes and Reaction Conditions: Terbium(3+) perchlorate can be synthesized by reacting terbium(III,IV) oxide with perchloric acid. The reaction proceeds as follows:

Tb2O3+6HClO4→2Tb(ClO4)3+3H2O

This reaction is typically carried out under controlled conditions to ensure the complete dissolution of terbium oxide and the formation of the perchlorate salt .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity terbium oxide and concentrated perchloric acid. The reaction is conducted in a corrosion-resistant reactor due to the highly oxidative nature of perchloric acid. The resulting solution is then evaporated to obtain the crystalline product .

Types of Reactions:

Complex Formation: this compound readily forms complexes with various ligands.

Coordination Reactions: It can be used to synthesize terbium-containing metal-organic framework materials.

Common Reagents and Conditions:

Alanine: Used in the formation of terbium-alanine complexes.

Organic Ligands: Various organic ligands can be used to form stable coordination complexes with this compound.

Major Products:

Terbium-Alanine Complexes: Formed by the reaction with alanine.

Terbium-Containing Metal-Organic Frameworks: Formed by the reaction with suitable organic ligands.

科学的研究の応用

Luminescent Probes

Terbium(3+) perchlorate is widely utilized as a luminescent probe in various fields, including biochemistry and materials science. Its bright fluorescence makes it suitable for applications in:

- Biolabeling : Terbium complexes can be used to label biomolecules for fluorescence microscopy, allowing for the visualization of cellular processes.

- Sensing : The luminescent properties enable its use in sensors for detecting ions or small molecules, enhancing sensitivity and selectivity.

A notable study demonstrated the enhancement of luminescence in terbium complexes when combined with specific organic ligands, significantly increasing their emission intensity compared to simpler structures .

Synthesis of Metal-Organic Frameworks (MOFs)

This compound serves as a precursor for synthesizing terbium-containing metal-organic frameworks. These frameworks exhibit unique properties such as high surface area and tunable pore sizes, making them valuable for:

- Gas Storage : MOFs can capture gases like carbon dioxide or hydrogen, contributing to environmental sustainability efforts.

- Catalysis : The incorporation of terbium ions into MOFs can enhance catalytic activity due to their electronic properties.

Optical Materials

Due to its strong luminescence, this compound is used in developing optical materials, particularly:

- Phosphors : Terbium compounds are integral in creating green phosphors for display technologies and lighting applications.

- Laser Materials : The compound's properties make it suitable for use in solid-state lasers, enhancing their efficiency and output.

Magnetic Studies

Research involving magnetic properties has shown that substituting this compound for other lanthanides can yield insights into slow magnetic relaxation phenomena. This is particularly relevant in studies of lanthanide helicates, where understanding magnetic interactions at the molecular level is crucial .

Coordination Chemistry

The non-coordinating nature of the perchlorate anion allows this compound to act as a starting material for forming various coordination complexes. These complexes are essential in:

- Catalysis : They can serve as catalysts in organic reactions due to their ability to stabilize reactive intermediates.

- Material Science : Terbium complexes are being explored for applications in electronic devices and nanotechnology.

Case Study 1: Luminescent Hybrid Materials

A study highlighted the synthesis of a novel ternary complex involving this compound and organic ligands such as bis(benzylsulfinyl)methane and 2,2'-dipyridyl. This complex exhibited enhanced fluorescence characteristics due to the synergistic effects of the ligands, demonstrating its potential for applications in optoelectronic devices .

Case Study 2: Metal-Organic Frameworks

Research on terbium-based MOFs has shown promising results in gas adsorption studies. These frameworks demonstrated high selectivity for carbon dioxide over nitrogen, indicating their potential utility in carbon capture technology .

作用機序

The mechanism of action of terbium(3+) perchlorate primarily involves its ability to form stable coordination complexes with various ligands. The luminescent properties of terbium(3+) ions are enhanced upon complex formation, making it useful in applications requiring fluorescence. The molecular targets and pathways involved include the coordination of terbium(3+) ions with organic ligands, leading to enhanced emission intensities .

類似化合物との比較

Terbium(3+) Chloride (TbCl₃): Another salt of terbium in the +3 oxidation state, used in similar applications but with different solubility and reactivity properties.

Terbium(3+) Nitrate (Tb(NO₃)₃): Used in luminescent materials and coordination chemistry.

Terbium(3+) Acetate (Tb(CH₃COO)₃): Known for its use in organic synthesis and coordination chemistry.

Uniqueness: Terbium(3+) perchlorate is unique due to its non-coordinating perchlorate anions, which make it an excellent starting material for forming various terbium(3+) complexes. Its high solubility in water and ability to form stable luminescent complexes further distinguish it from other terbium salts .

特性

CAS番号 |

14014-09-6 |

|---|---|

分子式 |

ClHO4Tb |

分子量 |

259.38 g/mol |

IUPAC名 |

perchloric acid;terbium |

InChI |

InChI=1S/ClHO4.Tb/c2-1(3,4)5;/h(H,2,3,4,5); |

InChIキー |

ABEVGTCBFJGVSJ-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tb+3] |

正規SMILES |

OCl(=O)(=O)=O.[Tb] |

製品の起源 |

United States |

A: Terbium perchlorate exhibits strong fluorescence when exposed to UV light. This fluorescence arises from the electronic transitions within the terbium ion (Tb3+). Researchers utilize this property to study energy transfer mechanisms, particularly in systems containing organic ligands. [, ] For instance, studies have demonstrated enhanced fluorescence of terbium perchlorate when complexed with ligands such as phenylcarboxymethyl sulfoxide [] and crown ethers combined with p-phthalic acid. [] This enhancement suggests efficient energy transfer from the ligands to the terbium ion, making such systems promising for applications like fluorescent probes and sensors.

A: Yes, research indicates that the presence of other rare earth ions can impact the fluorescence of terbium perchlorate. For example, the addition of erbium perchlorate (Er3+) has been shown to enhance the fluorescence intensity of terbium perchlorate in phenylcarboxymethyl sulfoxide complexes. [] Similarly, lanthanum (La3+), gadolinium (Gd3+), and yttrium (Y3+) ions have demonstrated a similar enhancing effect in complexes containing crown ethers and p-phthalic acid. [] These findings suggest the possibility of tuning the fluorescence properties of terbium perchlorate by carefully selecting and incorporating other rare earth ions.

A: While the provided research papers don't explicitly state the molecular formula and weight of anhydrous terbium perchlorate, they do explore the structures of various complexes formed with terbium perchlorate. For instance, a study analyzing the complex formed with isonicotinic acid (Hpya) and biphenyl-2,2'-dicarboxylic acid (H2dpa) revealed a one-dimensional chain polymer structure. In this complex, the terbium ion (Tb3+) coordinates with oxygen atoms from both ligands and water molecules, forming a distorted square antiprism geometry. []

A: The choice of solvent can significantly impact the properties of terbium perchlorate, particularly its coordination behavior and spectroscopic characteristics. For instance, studies employing FT-IR spectroscopy have investigated the solvation of terbium perchlorate in both anhydrous and aqueous solutions. [, ] These investigations offer insights into the coordination number of the Tb(III) ion and how it interacts with surrounding solvent molecules. Additionally, the solubility of terbium perchlorate complexes can vary depending on the solvent. Research on terbium perchlorate complexes with phenylcarboxymethyl sulfoxide revealed high solubility in ethanol. [] Understanding the role of solvent is crucial for optimizing synthesis conditions and tailoring the properties of terbium perchlorate for specific applications.

A: While the provided research primarily focuses on fluorescence properties, terbium perchlorate, and more specifically, its complexes, find potential applications in areas like luminescent materials. For example, researchers have developed core–shell ternary terbium composite nanomaterials by grafting terbium complexes onto silica microspheres. [] These composites, exhibiting enhanced luminescence compared to the individual terbium complexes, hold promise for applications in medicine, industry, and biomaterials.

ANone: Several analytical techniques prove valuable in characterizing terbium perchlorate and its complexes. These include:

- Elemental analysis: Used to determine the elemental composition, offering insights into the stoichiometry of the compound or complex. [, , , ]

- Molar conductivity: Provides information about the electrolytic nature of the compound in solution, helping to understand its dissociation behavior. [, , ]

- IR spectroscopy: Helps identify functional groups and analyze the coordination modes of ligands in complexes. [, , , ]

- UV-Vis spectroscopy: Used to study electronic transitions and determine concentrations, as demonstrated by the analysis of terbium perchlorate solutions. []

- Fluorescence spectroscopy: A powerful tool for investigating the luminescence properties of terbium perchlorate and its complexes, revealing information about energy transfer mechanisms and excited state lifetimes. [, , , ]

- X-ray crystallography: Employed to determine the three-dimensional structure of crystalline complexes, providing detailed insights into bond lengths, angles, and coordination geometries. []

- Thermal analysis: Techniques like thermogravimetric analysis (TGA) can be used to study the thermal stability and decomposition patterns of terbium perchlorate complexes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。